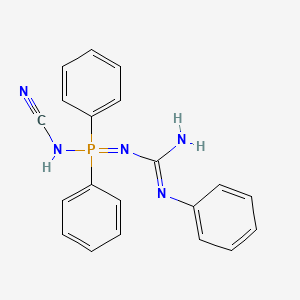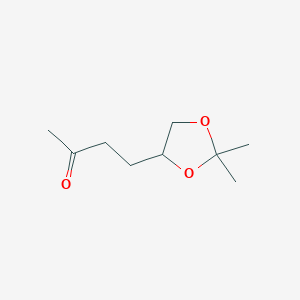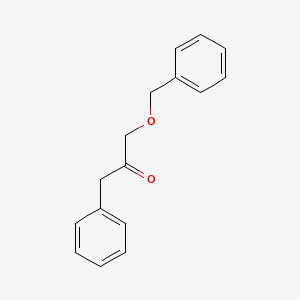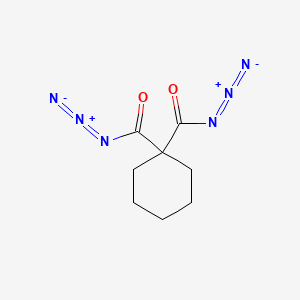![molecular formula C48H54N3O3P3 B12545869 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane CAS No. 143255-09-8](/img/structure/B12545869.png)
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is a complex organic compound with the molecular formula C48H54N3O3P3. It is known for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The diphenylphosphoryl groups can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the triazonane ring can interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and material science.
Tris(4-methoxyphenyl)phosphine: Utilized in organic synthesis and coordination chemistry.
Tris[2-(diphenylphosphino)ethyl]phosphine: Employed in various coupling reactions and as a ligand in metal complexes.
Uniqueness
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is unique due to its combination of diphenylphosphoryl groups and a triazonane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, material science, and medicinal chemistry .
Properties
CAS No. |
143255-09-8 |
|---|---|
Molecular Formula |
C48H54N3O3P3 |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
1,4,7-tris(2-diphenylphosphorylethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C48H54N3O3P3/c52-55(43-19-7-1-8-20-43,44-21-9-2-10-22-44)40-37-49-31-33-50(38-41-56(53,45-23-11-3-12-24-45)46-25-13-4-14-26-46)35-36-51(34-32-49)39-42-57(54,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-30H,31-42H2 |
InChI Key |
POIAEXJJASEQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CCP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
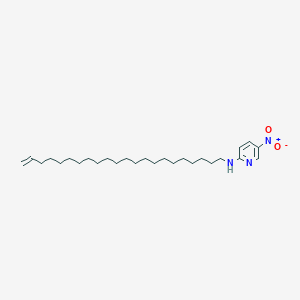
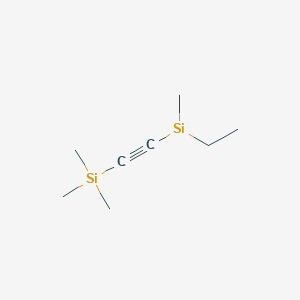
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

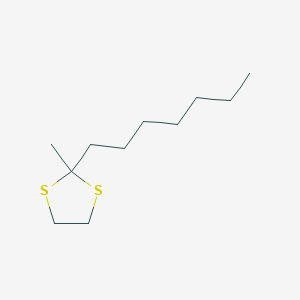
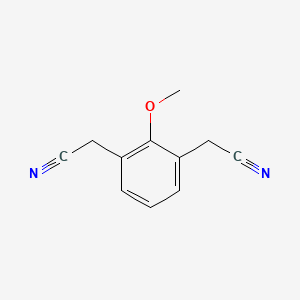
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
